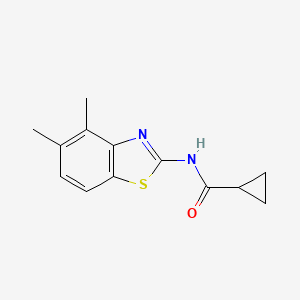

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Übersicht

Beschreibung

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a cyclopropane carboxamide moiety attached to a benzothiazole ring, which is further substituted with two methyl groups at the 4 and 5 positions.

Wirkmechanismus

Target of Action

Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis.

Mode of Action

It is known that benzothiazole derivatives can inhibit the growth of microorganisms by interfering with their metabolic processes

Biochemical Pathways

Benzothiazole derivatives have been reported to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . These pathways play crucial roles in immune response and neurotransmission, respectively.

Result of Action

Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that this compound may also have antimicrobial effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the reaction of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Methyl Groups: The 4 and 5 positions of the benzothiazole ring are methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Cyclopropanecarboxamide Formation: The cyclopropane carboxamide moiety is introduced by reacting the methylated benzothiazole with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Alcohols or amines.

Substitution: Substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-tubercular, and anticancer agent.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-benzyl-4,5-dimethylbenzo[d]thiazol-2-amine: Another benzothiazole derivative with similar structural features.

N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Compounds with anti-inflammatory properties.

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of a cyclopropane carboxamide moiety

Biologische Aktivität

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H15N3S

- Molecular Weight : 245.35 g/mol

- CAS Number : 11987001

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with a benzothiazole moiety often exhibit:

- Antimicrobial Activity : Compounds similar to benzothiazoles have shown efficacy against a range of bacteria and fungi.

- Antitumor Properties : Studies suggest that this compound may induce apoptosis in cancer cells, potentially through oxidative stress pathways.

- Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer progression.

Antitumor Activity

A study evaluated the cytotoxic effects of various benzothiazole derivatives on glioblastoma and breast adenocarcinoma cell lines. The results indicated that this compound exhibited significant antiproliferative effects.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Glioblastoma | 0.45 | Induction of apoptosis |

| This compound | Breast Adenocarcinoma | 0.38 | Oxidative stress |

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against several strains of bacteria and fungi. The following table summarizes its effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers administered varying doses of this compound to mice bearing tumors. The findings indicated a dose-dependent reduction in tumor size with minimal toxicity observed at therapeutic doses.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the efficacy of the compound against clinical isolates. The results highlighted its potential as an effective antimicrobial agent with a broad spectrum of activity.

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-3-6-10-11(8(7)2)14-13(17-10)15-12(16)9-4-5-9/h3,6,9H,4-5H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPGQXFBHXYTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321537 | |

| Record name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677880 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

864860-81-1 | |

| Record name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.